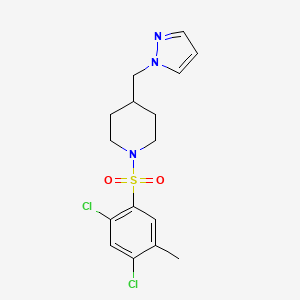![molecular formula C16H19N3OS B2813055 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one CAS No. 2415509-53-2](/img/structure/B2813055.png)
1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is typically formed by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiazole derivative is then coupled with the piperazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the thiazole ring or the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the thiazole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or piperazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the thiazole ring.
Neuropharmacology: The compound is studied for its effects on the central nervous system, potentially acting as a neuroprotective agent.
Cancer Research: It is explored for its cytotoxic properties against various cancer cell lines, making it a candidate for anticancer drug development.
Chemical Biology: The compound is used as a probe to study molecular interactions and pathways involving piperazine and thiazole derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, neural signaling, or cancer cell proliferation.
Pathways Involved: It can modulate pathways such as oxidative stress response, apoptosis, and neurotransmitter release, depending on the biological context.
Comparison with Similar Compounds
1-Benzylpiperazine: A simpler analog without the thiazole ring, used as a psychoactive drug.
4-(2-Methyl-1,3-thiazol-4-yl)methylpiperazine: Lacks the benzyl group, studied for its antimicrobial properties.
Benzylthiazole Derivatives: Compounds with similar thiazole structures but different substituents, explored for various pharmacological activities.
Uniqueness: 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one is unique due to the combination of the benzyl, piperazine, and thiazole moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13-17-15(12-21-13)10-18-7-8-19(16(20)11-18)9-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJCXBCBBUYSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)
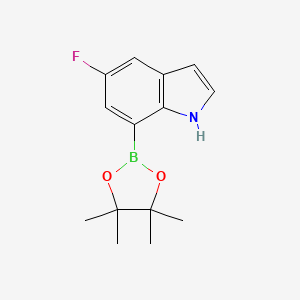
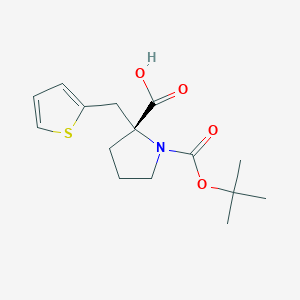
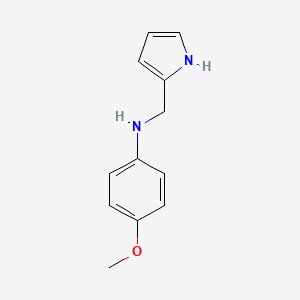
![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)
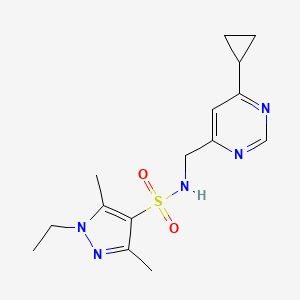
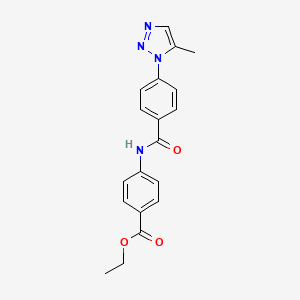
![N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2812982.png)
![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)
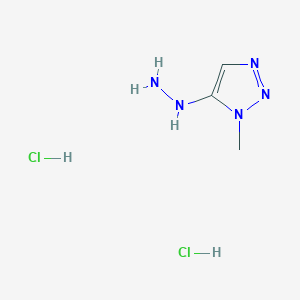
![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2812991.png)
![(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2812992.png)
